

Potential off-target effects of Iodophenpropit dihydrobromide

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Compound of Interest

Compound Name: Iodophenpropit dihydrobromide

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Technical Support Center: Iodophenpropit Dihydrobromide

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the potential off-target effects of **Iodophenpropit dihydrobromide**. It includes troubleshooting guides and frequently asked questions to address specific issues that may be encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary target of **Iodophenpropit dihydrobromide**?

A1: **Iodophenpropit dihydrobromide** is a potent and selective competitive antagonist of the histamine H3 receptor, with a high affinity demonstrated by a pA2 value of 9.12 in guinea-pig jejunum and a Ki value of approximately 0.97 nM in rat cortex membranes.[\[1\]](#)

Q2: What are the known off-target binding sites for Iodophenpropit?

A2: Iodophenpropit has been shown to interact with several other receptors, most notably the 5-hydroxytryptamine (5-HT)₃ receptor, the α ₂-adrenoceptor, the sigma (σ) receptor, and N-Methyl-d-Aspartate (NMDA) receptors.[\[1\]](#)[\[2\]](#) It exhibits significantly lower affinity for histamine H1 and H2 receptors.[\[1\]](#)

Q3: How significant is the affinity of Iodophenpropit for its off-targets compared to the histamine H3 receptor?

A3: The affinity for its primary off-targets is considerable, though lower than for the histamine H3 receptor. For instance, its affinity for the 5-HT3 receptor (K_i of 11 nM) is approximately 11-fold lower than for the H3 receptor. The affinity for the α_2 -adrenoceptor (K_i of 120 nM) and the sigma receptor (K_i of 170 nM) is over 100-fold lower.^[1] Its inhibitory concentrations for NMDA receptors are in the micromolar range.^[3]

Q4: What are the potential functional consequences of these off-target interactions?

A4: The off-target binding of Iodophenpropit can lead to unintended biological effects. For example, its antagonism of 5-HT3 receptors, which are ligand-gated ion channels, could modulate neuronal excitation.^[4] Interaction with α_2 -adrenoceptors, which are G_i -coupled, can inhibit adenylyl cyclase and affect neurotransmitter release.^[5] Binding to sigma receptors can influence intracellular calcium signaling.^{[6][7][8]} Antagonism of NMDA receptors can impact glutamatergic neurotransmission and synaptic plasticity.^[2]

Data Presentation: Binding Affinity Profile

The following table summarizes the binding affinities of **Iodophenpropit dihydrobromide** for its primary target and key off-target receptors.

Receptor	Species/Tissue	Assay Type	Affinity (Ki/IC50/pA2)	Reference
Histamine H3	Rat Cortex	Radioligand Binding ([125I]-IPP)	Ki: 0.97 ± 0.06 nM	[1]
Guinea-pig Jejunum	Functional Assay	pA2: 9.12 ± 0.06	[1]	
5-HT3	Rat Brain	Radioligand Binding	Ki: 11 ± 1 nM	[1]
α 2-Adrenoceptor	Rat Brain	Radioligand Binding	Ki: 120 ± 5 nM	[1]
Sigma Receptor	Rat Brain	Radioligand Binding	Ki: 170 ± 70 nM	[1]
Histamine H1	Guinea-pig Brain	Radioligand Binding ([3H]-mepyramine)	Ki: 1.71 ± 0.32 μ M	[1]
Histamine H2	Human	Radioligand Binding ([125I]-iodoaminopotentidine)	Ki: 2.28 ± 0.81 μ M	[1]
NMDA (NR1/NR2A)	Rat Recombinant	Fluorescence-based	IC50: 1.3 μ M	[3]
NMDA (NR1/NR2B)	Rat Recombinant	Fluorescence-based	IC50: 1.4 μ M	[3]
NMDA (NR1/NR2C)	Rat Recombinant	Fluorescence-based	IC50: 9.7 μ M	[3]
NMDA (NR1/NR2D)	Rat Recombinant	Fluorescence-based	IC50: 14 μ M	[3]

Troubleshooting Guide

This guide addresses potential issues during experiments with Iodophenpropit that may arise from its off-target activities.

Issue	Potential Cause	Troubleshooting Steps
Unexpected excitatory neuronal effects at concentrations intended for H3 receptor blockade.	Off-target antagonism of inhibitory presynaptic $\alpha 2$ -adrenoceptors, leading to increased neurotransmitter release.	1. Verify the concentration of lodophenpropit used. 2. Use a more selective H3 receptor antagonist as a control. 3. In electrophysiology experiments, co-apply an $\alpha 2$ -adrenoceptor agonist to see if the unexpected effect is reversed.
Rapid, transient depolarization in neuronal preparations.	Activation of 5-HT3 receptors, which are cation channels.[4]	1. Perform concentration-response curves to determine if the effect is consistent with the K_i for 5-HT3 receptors. 2. Use a selective 5-HT3 receptor antagonist (e.g., ondansetron) to block the observed effect.
Alterations in intracellular calcium levels that are inconsistent with H3 receptor signaling.	Off-target effects on sigma receptors, which modulate intracellular calcium.[6][8]	1. Conduct calcium imaging experiments in the presence and absence of lodophenpropit. 2. Use a known sigma receptor ligand as a positive control. 3. Consider using cell lines that do not express sigma receptors to isolate the H3 receptor-mediated effects.
Inconsistent results in functional assays using guinea-pig ileum.	The guinea-pig ileum expresses both histamine H3 and 5-HT3 receptors. Lodophenpropit's affinity for 5-HT3 receptors may interfere with the measurement of H3 receptor antagonism.	1. Use a selective 5-HT3 antagonist to block this potential off-target effect. 2. Carefully analyze the concentration-response curves for any deviations from a simple competitive antagonism model.

Reduced glutamatergic signaling in neuronal cultures.

Off-target antagonism of NMDA receptors.[\[2\]](#)

1. Evaluate the effects of Iodophenpropit on NMDA-mediated currents using electrophysiology. 2. Compare the effective concentration with the known IC50 values for different NMDA receptor subtypes.

Experimental Protocols

Radioligand Binding Assay (General Protocol for Ki Determination)

This protocol describes a competitive binding assay to determine the affinity (Ki) of Iodophenpropit for a receptor of interest.

- Receptor Preparation: Prepare a membrane homogenate from the tissue or cells expressing the target receptor.
- Assay Buffer: Use a buffer appropriate for the receptor being studied (e.g., Tris-HCl with appropriate ions).
- Incubation: In a microplate or microcentrifuge tubes, combine:
 - Receptor preparation (e.g., 50-100 µg of protein).
 - A fixed concentration of a suitable radioligand (e.g., [³H]-ligand at a concentration near its Kd).
 - Increasing concentrations of unlabeled Iodophenpropit.
 - For non-specific binding control tubes, add a high concentration of a known, unlabeled ligand for the target receptor.
- Equilibration: Incubate the mixture at a defined temperature (e.g., room temperature or 37°C) for a sufficient time to reach equilibrium.

- **Separation:** Rapidly separate bound from free radioligand by filtration through glass fiber filters using a cell harvester. Wash the filters with ice-cold wash buffer.
- **Quantification:** Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
- **Data Analysis:** Plot the percentage of specific binding against the log concentration of Iodophenpropit. Determine the IC₅₀ value and calculate the K_i using the Cheng-Prusoff equation.

Functional Assay: Electrically-Evoked Contractions in Guinea-Pig Ileum

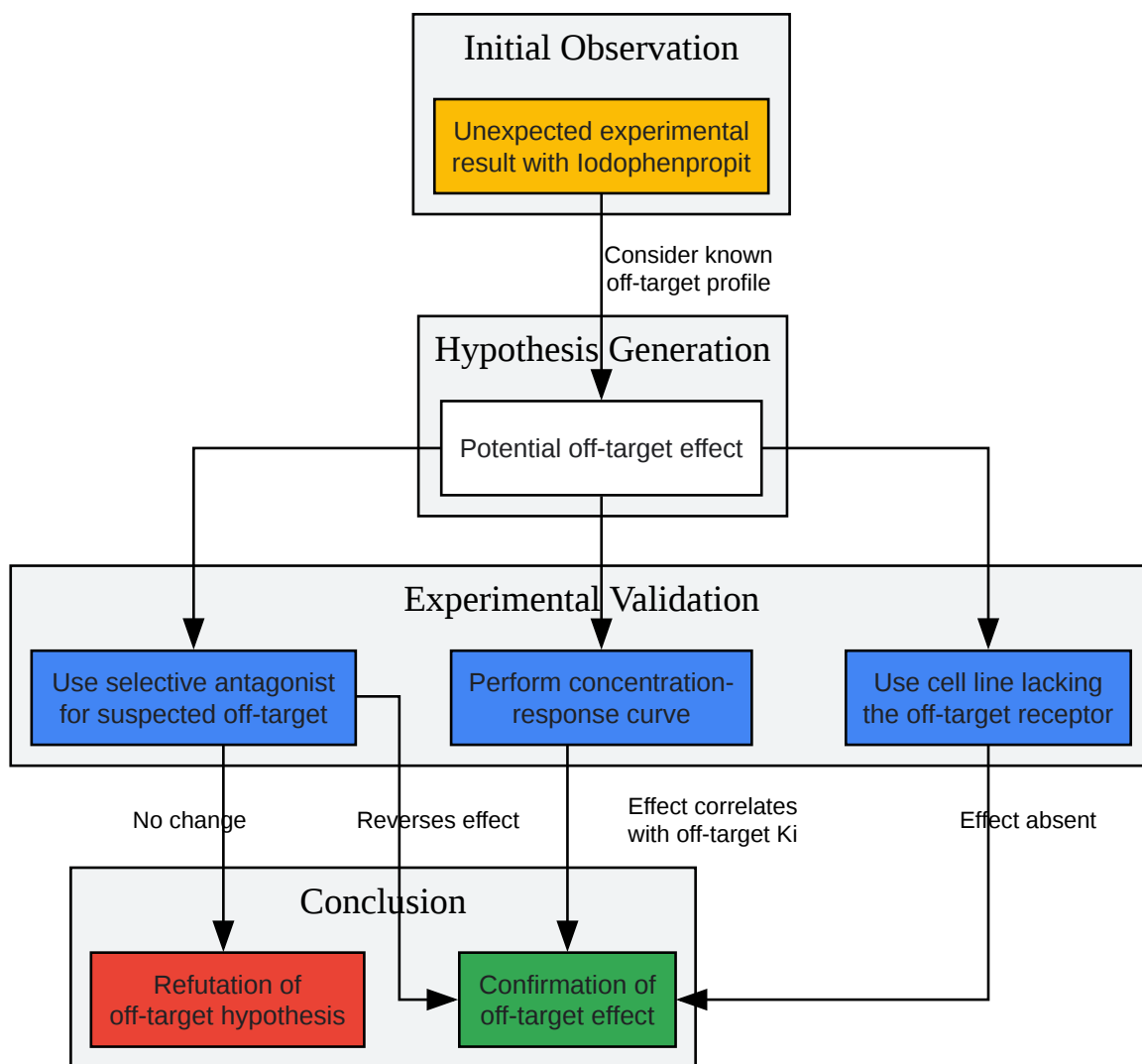
This protocol is for assessing the antagonist properties of Iodophenpropit at presynaptic receptors that modulate neurotransmitter release.

- **Tissue Preparation:** Isolate a segment of the guinea-pig ileum and mount it in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
- **Equilibration:** Allow the tissue to equilibrate under a resting tension (e.g., 1 g) for at least 60 minutes.
- **Electrical Field Stimulation (EFS):** Apply EFS using platinum electrodes with parameters appropriate to elicit submaximal, neurally-mediated contractions (e.g., 0.1 Hz, 0.5 ms pulse width, supramaximal voltage).
- **Agonist Response:** Obtain a cumulative concentration-response curve for a suitable agonist (e.g., (R)- α -methylhistamine for H₃ receptors) that inhibits the EFS-induced contractions.
- **Antagonist Incubation:** Wash the tissue and incubate with a known concentration of Iodophenpropit for a predetermined time (e.g., 30-60 minutes).
- **Second Agonist Response:** In the continued presence of Iodophenpropit, obtain a second concentration-response curve for the agonist.

- Data Analysis: Compare the agonist concentration-response curves in the absence and presence of Iodophenpropit. A rightward shift in the curve indicates competitive antagonism. Calculate the pA₂ value from a Schild plot.

Visualizations

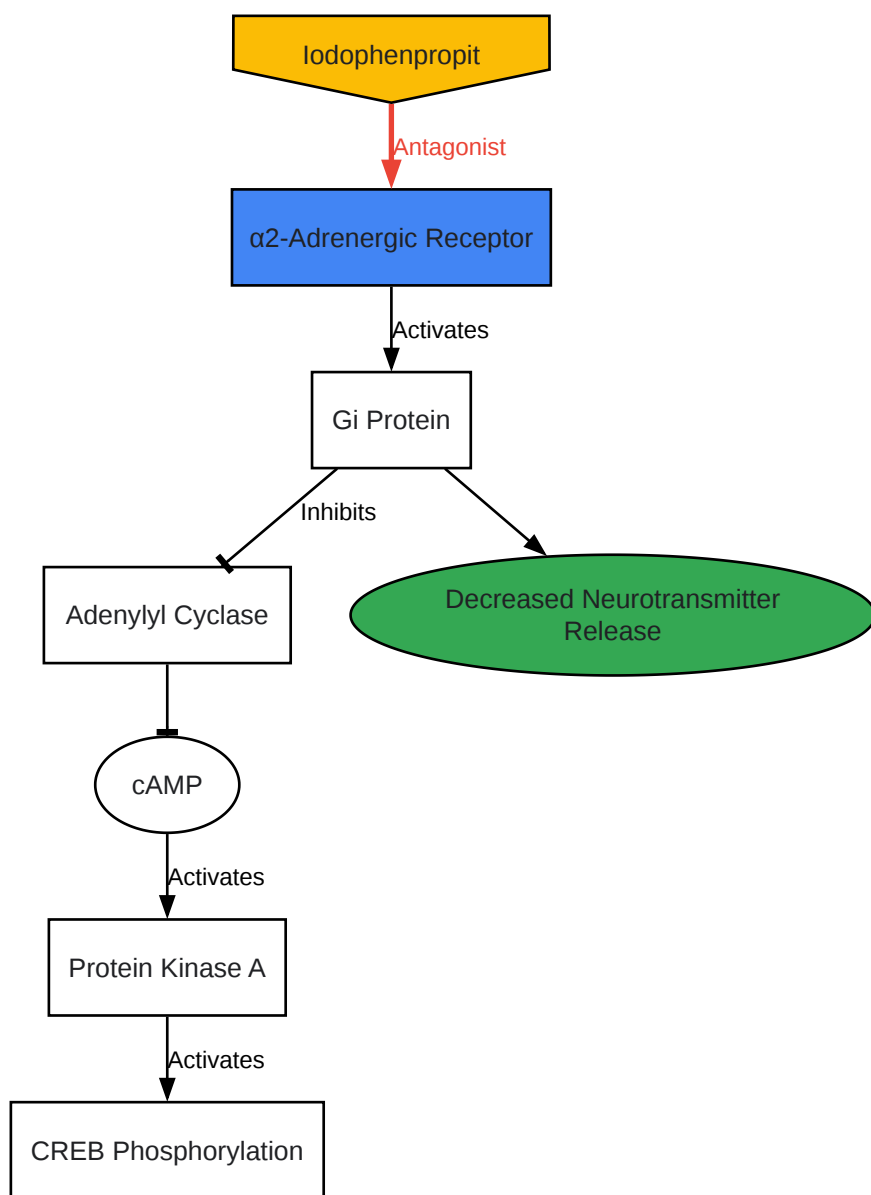
Experimental Workflow: Identifying Off-Target Effects



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Caption: Troubleshooting workflow for unexpected experimental results.

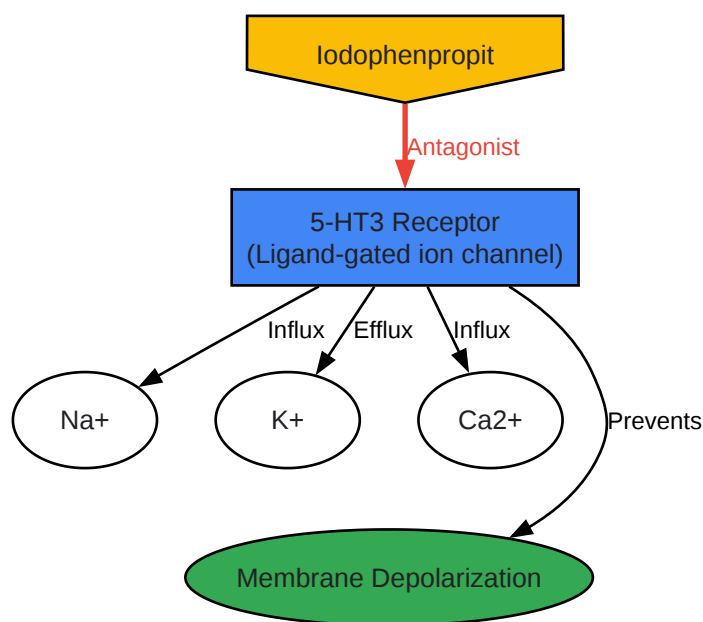
Signaling Pathway: α 2-Adrenergic Receptor (Off-Target)



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Caption: Iodophenpropit's antagonistic effect on α2-adrenergic receptor signaling.

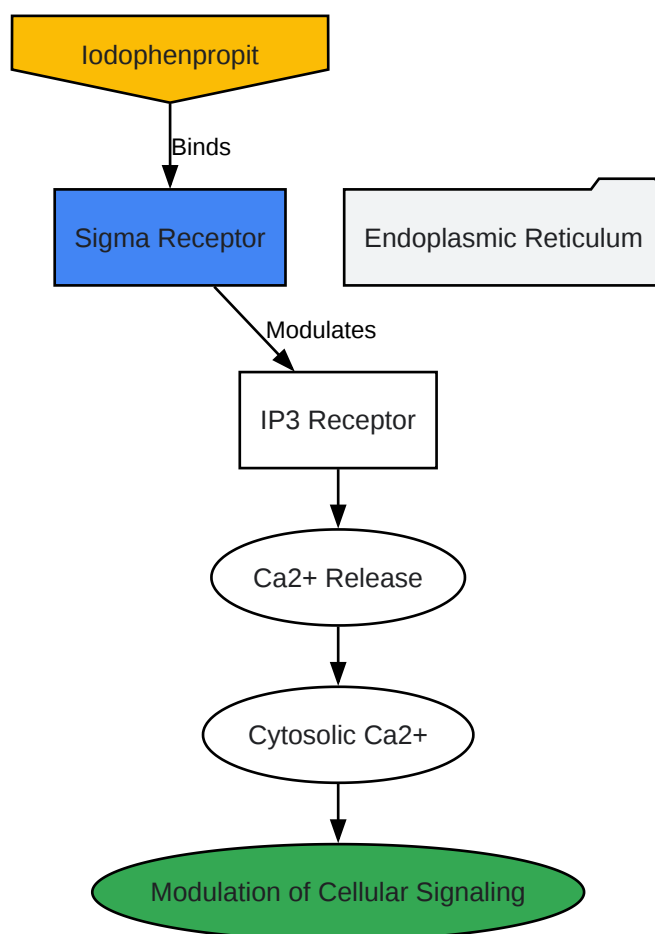
Signaling Pathway: 5-HT3 Receptor (Off-Target)



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Caption: Iodophenpropit's antagonistic effect on the 5-HT3 ion channel.

Signaling Pathway: Sigma Receptor (Off-Target)



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Caption: Iodophenpropit's interaction with sigma receptor-mediated calcium signaling.

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